molecular formula C16H18N2O5 B2392771 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-30-5

3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2392771
CAS No.: 2034383-30-5
M. Wt: 318.329
InChI Key: RAZJROCCSFAYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the oxazolidine-2,4-dione moiety. The methoxyphenyl group is then attached through an acetylation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Ethoxy-4-Methoxyphenyl)-2-Methylsulfonylethylamine
  • 4-(3-Methoxyphenyl)piperazin-1-yl
  • 1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-ylmethanone

Uniqueness

3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

3-[1-[2-(4-methoxyphenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-22-13-4-2-11(3-5-13)8-14(19)17-7-6-12(9-17)18-15(20)10-23-16(18)21/h2-5,12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZJROCCSFAYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C(=O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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